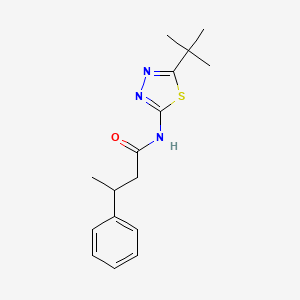
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide, commonly known as Nitrophenylhexyloxycarbonyl-aminobenzene, is a chemical compound that has been extensively studied for its scientific research application. This compound is widely used in the field of biochemistry and molecular biology due to its ability to act as a protease inhibitor. The synthesis method of this compound is complex and requires expertise in chemical synthesis.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide involves the inhibition of proteases. This compound binds to the active site of the enzyme and prevents the breakdown of proteins. The inhibition of proteases by N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide leads to the regulation of protease activity and can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various proteases such as trypsin, chymotrypsin, and elastase. It has also been shown to inhibit the activity of proteases involved in the progression of diseases such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide has several advantages and limitations for lab experiments. The advantages include its ability to inhibit the activity of proteases, its stability, and its availability. However, the limitations include its complex synthesis method, its high cost, and its potential toxicity.
Direcciones Futuras
There are several future directions for the use of N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide in scientific research. One direction is the development of new protease inhibitors that are more effective and less toxic. Another direction is the investigation of the role of proteases in various diseases and the development of new therapies based on protease inhibition. Additionally, the use of N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide in drug discovery and development is an area of interest for future research.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide is widely used in scientific research as a protease inhibitor. Proteases are enzymes that are involved in the breakdown of proteins. They play a crucial role in various physiological processes such as digestion, blood clotting, and immune response. However, abnormal activity of proteases can lead to various diseases such as cancer, Alzheimer's disease, and arthritis.
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide inhibits the activity of proteases by binding to the active site of the enzyme. This prevents the enzyme from breaking down proteins and thus, regulates the activity of proteases. This compound has been used in various studies to investigate the role of proteases in disease progression and to develop new therapies for protease-related diseases.
Propiedades
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-4-2-3-5-14(10)22-9-15(19)17-13-7-6-11(18(20)21)8-12(13)16/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQKESZSXPNXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3976802.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3976807.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3976820.png)

![N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B3976850.png)

![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3976869.png)

![N-cyclopropyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3976880.png)

![1-[(4-fluorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3976887.png)

![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3976896.png)